Neopinone

Opiate biosynthesis Enzymology Thermodynamic equilibrium

Neopinone is the essential branch-point intermediate for morphine/codeine biosynthesis and 8-halodihydrocodeinone synthesis. Unlike codeinone, it is the direct substrate for neopinone isomerase (NISO), preventing the dead-end metabolite neopine. In chemical synthesis, its β,γ-unsaturated ketone enables regioselective 8-halodihydrocodeinone formation—unattainable with codeinone. A thermodynamic equilibrium (~3:2 codeinone:neopinone at pH 6.8) means substrate identity directly dictates yield and derivative. Specify neopinone to ensure pathway fidelity.

Molecular Formula C18H19NO3
Molecular Weight 297.3 g/mol
CAS No. 509-66-0
Cat. No. B3269370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeopinone
CAS509-66-0
Molecular FormulaC18H19NO3
Molecular Weight297.3 g/mol
Structural Identifiers
SMILESCN1CCC23C4C(=O)CC=C2C1CC5=C3C(=C(C=C5)OC)O4
InChIInChI=1S/C18H19NO3/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19/h3-4,6,12,17H,5,7-9H2,1-2H3/t12-,17+,18+/m1/s1
InChIKeyLJVKMVSYTWPNGA-UUWFMWQGSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Neopinone (CAS 509-66-0): Procurement-Grade Intermediate for Opiate Biosynthesis and Chemical Derivatization


Neopinone (CAS 509-66-0) is a morphinan alkaloid with the molecular formula C18H19NO3 and molecular weight 297.35 g/mol . It is the β,γ-unsaturated ketone formed via the hydrolysis of the methyl enol ether group of thebaine [1]. As a critical, but metastable, branch-point intermediate in the biosynthesis of codeine and morphine in Papaver somniferum, neopinone exists in a spontaneous thermodynamic equilibrium with its α,β-unsaturated isomer, codeinone [2]. Its unique position in the metabolic grid allows for enzymatic or chemical channeling toward either the codeine/morphine pathway or the formation of minor alkaloids like neopine, making its controlled procurement essential for specific synthetic biology and semi-synthetic applications [3].

Neopinone vs. Codeinone: Why Procurement Precision Dictates Synthetic Outcome


Substituting neopinone with its isomer codeinone (CAS 467-13-0) is a critical procurement error in defined biotransformation or chemical derivatization workflows. Neopinone and codeinone exist in a spontaneous, non-enzymatic thermodynamic equilibrium in solution, typically reported as a ~3:2 ratio of codeinone to neopinone at pH 6.8 [1]. Consequently, a commercial sample of 'codeinone' often contains significant neopinone. In heterologous biosynthesis, the presence of neopinone is the direct substrate for the enzyme neopinone isomerase (NISO), which drives the equilibrium toward codeinone to prevent accumulation of the dead-end metabolite neopine [2]. In chemical synthesis, neopinone's β,γ-unsaturated ketone structure enables distinct regioselective reactions, such as the formation of 8-halodihydrocodeinone hydrohalides, which are inaccessible from codeinone directly [3]. Therefore, the initial substrate identity—whether pure neopinone or a defined mixture—is a non-interchangeable process variable that dictates yield, purity, and the specific derivative accessible.

Quantitative Differentiation of Neopinone: Evidence-Based Metrics for Scientific Selection


Spontaneous Isomerization Equilibrium of Neopinone with Codeinone in Aqueous Conditions

Neopinone does not exist as a stable, isolated entity in aqueous solution but rather participates in a quantifiable, spontaneous isomerization equilibrium with its isomer, codeinone. This is a direct, intrinsic property differentiating it from the more thermodynamically stable codeinone [1].

Opiate biosynthesis Enzymology Thermodynamic equilibrium Morphinan alkaloids

Enzymatic Specificity of Neopinone Isomerase (NISO) for Neopinone over Codeinone

The enzyme neopinone isomerase (NISO) catalyzes the conversion of neopinone to codeinone. This enzymatic activity is exquisitely specific for neopinone as a substrate; codeinone is the product and is not a substrate for the reverse reaction under physiological conditions [1].

Metabolic engineering Opiate biosynthesis Enzyme kinetics Synthetic biology

Divergent Chemical Reactivity: Neopinone as a Precursor for 8-Halodihydrocodeinone Synthesis

Neopinone, due to its β,γ-unsaturated ketone structure, undergoes a distinct chemical transformation to 8-halodihydrocodeinone hydrohalides when treated with a hydrohalic acid under anhydrous conditions. This reaction pathway is not applicable to its isomer, codeinone, which possesses an α,β-unsaturated ketone [1].

Semi-synthesis Organometallic chemistry Opiate derivatization Patent chemistry

Defined Application Scenarios Requiring Neopinone (CAS 509-66-0) over Codeinone


Metabolic Engineering of the Opiate Pathway in Yeast or Plant Cell Cultures

In heterologous systems engineered to produce morphine or codeine from thebaine, the introduction of neopinone is essential for validating the functionality of the full pathway. The specific conversion of neopinone to codeinone by neopinone isomerase (NISO) is a critical step that prevents the accumulation of the pathway dead-end metabolite, neopine [1]. Using codeinone in place of neopinone in feeding assays would bypass this crucial enzymatic checkpoint and fail to accurately represent the metabolic flux and potential bottlenecks of the engineered system [1].

Semi-Synthesis of 8-Halodihydrocodeinone Derivatives and High-Purity Codeinone

For synthetic chemists, neopinone is the required starting material for the synthesis of 8-halodihydrocodeinone hydrohalides, intermediates that can be further derivatized or dehydrohalogenated to yield 'essentially all codeinone' in 'essentially quantitative yields' [2]. This patented chemical process provides a method for converting mixtures containing neopinone into a single, high-value product, a transformation not possible when starting with pure codeinone. This is particularly relevant for utilizing thebaine as a feedstock, which yields neopinone upon demethylation [2].

Investigations of Spontaneous Alkaloid Isomerization and Thermodynamic Equilibria

Neopinone is the definitive compound for studying the non-enzymatic, pH-dependent isomerization of β,γ- to α,β-unsaturated ketones in the morphinan series. The well-documented equilibrium between neopinone and codeinone (e.g., a ~3:2 ratio of codeinone to neopinone at pH 6.8) provides a robust, quantifiable model system for physical organic chemistry studies [3]. Using codeinone alone would not allow for the observation of the forward isomerization kinetics or the establishment of the equilibrium mixture from the metastable state.

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